molecular formula C19H14N2O2 B8061933 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid

1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No. B8061933
M. Wt: 302.3 g/mol
InChI Key: CMXYQDXKZWLCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid is a useful research compound. Its molecular formula is C19H14N2O2 and its molecular weight is 302.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antidiabetic Agent : A derivative, "2-(p-toluenesulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid", demonstrated potent antidiabetic activity in vivo in streptozotocin-induced diabetic rats (Choudhary, Kohli, Kumar, & Joshi, 2011).

  • Mass Spectrometry in Protein and Oligosaccharide Analysis : Beta-carboline alkaloids like "1-methyl-9H-pyrido[3,4-b]indole" have been used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS) for proteins and sulfated oligosaccharides (Nonami, Fukui, & Erra-Balsells, 1997).

  • Investigation of Mutagenic Properties : A study on the structure of a mutagenic aminophenylnorharman, "9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole", was conducted to understand its mutagenic effects (Murakami et al., 2010).

  • Antifilarial Chemotherapy : Substituted "9H-pyrido[3,4-b]indoles" (beta-carbolines) have shown potential as pharmacophores for designing macrofilaricidal agents, with some derivatives exhibiting significant activity against filarial worms (Srivastava et al., 1999).

  • Cyclodesulfurization in Synthesis : Research on thioamides extended to the synthesis of 1-substituted and 1,3-disubstituted-3,4-dihydro-9H-pyrido[3,4-b]indole derivatives, showcasing the application in chemical synthesis (Omar & Yamada, 1966).

properties

IUPAC Name

1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-11-6-8-12(9-7-11)17-18-14(10-16(21-17)19(22)23)13-4-2-3-5-15(13)20-18/h2-10,20H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXYQDXKZWLCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=N2)C(=O)O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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